tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate
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Overview
Description
tert-Butyl (1R,3s,5S)-3-amino-6-azabicyclo[311]heptane-6-carboxylate is a bicyclic compound that features a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a series of cyclization reactions. For example, starting from a suitable precursor, a cyclization reaction can be induced using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Introduction of the tert-butyl ester group: The tert-butyl ester group can be introduced through esterification reactions. This can be achieved by reacting the bicyclic amine with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (Et3N).
Amination: The amino group can be introduced through nucleophilic substitution reactions, using reagents such as ammonia (NH3) or primary amines under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Ammonia, primary amines, in solvents such as ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound’s unique bicyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the structure-activity relationships of bicyclic amines and their derivatives.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors in the central nervous system. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
tert-Butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a tert-butyl ester group. This combination of features makes it particularly useful in the synthesis of complex molecules and in medicinal chemistry applications.
Properties
CAS No. |
2763740-57-2 |
---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.3 |
Purity |
95 |
Origin of Product |
United States |
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